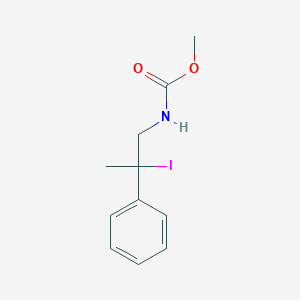
Methyl (2-iodo-2-phenylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-iodo-2-phenylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of an iodine atom and a phenyl group attached to a propyl chain, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-iodo-2-phenylpropyl)carbamate typically involves the reaction of 2-iodo-2-phenylpropanol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction can be represented as follows:
2-Iodo-2-phenylpropanol+Methyl isocyanate→Methyl (2-iodo-2-phenylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve a continuous flow system where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-iodo-2-phenylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted carbamates.
Oxidation: Formation of phenolic carbamates.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
Methyl (2-iodo-2-phenylpropyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (2-iodo-2-phenylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.
Methyl carbamate: A simpler carbamate used in various industrial applications.
Uniqueness
Methyl (2-iodo-2-phenylpropyl)carbamate is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89877-35-0 |
|---|---|
Formule moléculaire |
C11H14INO2 |
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
methyl N-(2-iodo-2-phenylpropyl)carbamate |
InChI |
InChI=1S/C11H14INO2/c1-11(12,8-13-10(14)15-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
Clé InChI |
JBQZMMNSTBRTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)OC)(C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


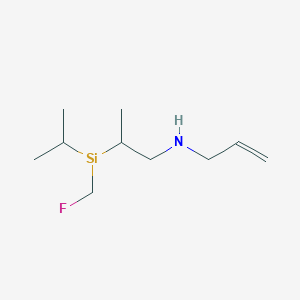
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
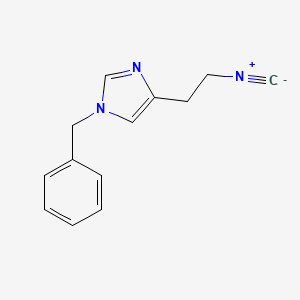
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
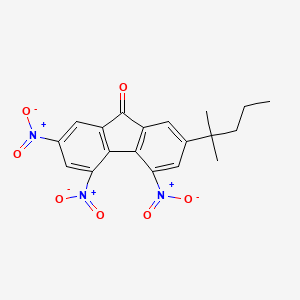
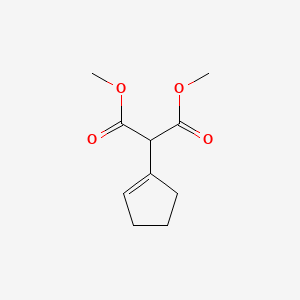
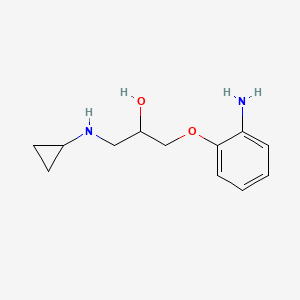
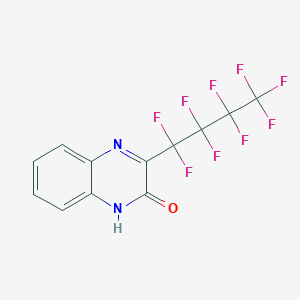
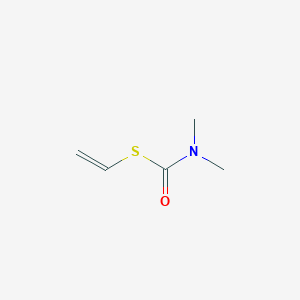
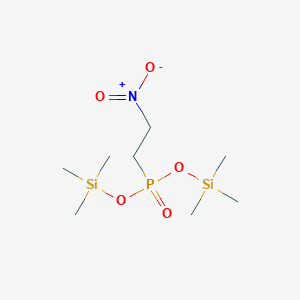
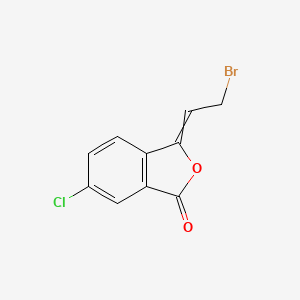
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
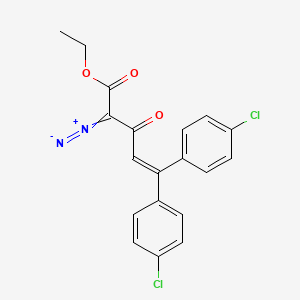
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
